molecular formula C17H16N2O3S B3297367 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide CAS No. 895440-72-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide

Cat. No.: B3297367
CAS No.: 895440-72-9
M. Wt: 328.4 g/mol
InChI Key: CYYMHRFUJPZYQT-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide is a chemical compound that belongs to the benzothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with 2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N,N’-BIS(5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)IMIDOFORMAMIDE
  • 5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-AMINE

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the 2-methylbenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-6-4-5-7-11(10)16(20)19-17-18-12-8-13(21-2)14(22-3)9-15(12)23-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYMHRFUJPZYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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